

FT-IR Spectrum Analysis: A Comparative Guide to 3-Acetyl-2,5-dimethylthiophene

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Compound of Interest

Compound Name: 3-Acetyl-2,5-dimethylthiophene

Cat. No.: B1297827

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For researchers, scientists, and professionals in drug development, accurate structural elucidation of organic compounds is paramount. Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups and overall molecular structure. This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of **3-Acetyl-2,5-dimethylthiophene**, comparing its experimental spectrum with established literature values for its constituent functional groups.

FT-IR Spectral Data for 3-Acetyl-2,5-dimethylthiophene

The FT-IR spectrum of **3-Acetyl-2,5-dimethylthiophene** is characterized by several key absorption bands that correspond to the vibrational modes of its specific functional groups. The data presented below is based on the gas-phase FT-IR spectrum available from the National Institute of Standards and Technology (NIST) database.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Comparison with Alternative Compounds/Functional Groups
~2980 - 3000	Medium	C-H Asymmetric/Symmetric Stretching (Methyl groups)	Alkanes typically show C-H stretching in the 2850-3000 cm ⁻¹ range.[1][2]
~1685	Strong	C=O Stretching (Aryl Ketone)	The conjugation of the carbonyl group with the thiophene ring lowers the stretching frequency from that of a typical aliphatic ketone (~1715 cm ⁻¹). This is a characteristic feature of aryl ketones.[3][4][5][6]
~1500 - 1600	Medium-Weak	C=C Stretching (Thiophene ring)	Aromatic compounds generally exhibit characteristic C=C stretching bands in the 1450 to 1600 cm ⁻¹ region.[7]
~1450	Medium	C-H Asymmetric Bending (Methyl groups)	This absorption is typical for methyl groups in organic molecules.[8]
~1375	Medium	C-H Symmetric Bending (Methyl groups)	A characteristic bending vibration for methyl groups.[1][2]
~1260	Strong	C-C-C Asymmetric Stretching (Acetyl group)	Aromatic ketones exhibit a strong C-C-C

			stretch between 1300 and 1230 cm^{-1} . ^[3]
~900 - 650	Medium-Strong	C-H Out-of-plane Bending (Thiophene ring)	The position of these bands can be indicative of the substitution pattern on the aromatic ring. For substituted thiophenes, these bands are expected in this region. ^[7]
~800	Medium	C-S Stretching (Thiophene ring)	The C-S stretching vibration in thiophenes is often observed in the fingerprint region.

Experimental Protocols

Acquisition of FT-IR Spectrum using the KBr Pellet Method

For solid samples like **3-Acetyl-2,5-dimethylthiophene** (at room temperature), the Potassium Bromide (KBr) pellet method is a common technique for obtaining high-quality FT-IR spectra.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Hydraulic press
- Pellet die
- Agate mortar and pestle
- Spectroscopic grade Potassium Bromide (KBr), dried
- Sample of **3-Acetyl-2,5-dimethylthiophene**

Procedure:

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is placed in an agate mortar.
- **Grinding and Mixing:** Approximately 100-200 mg of dry KBr powder is added to the mortar. The sample and KBr are thoroughly ground and mixed until a fine, homogeneous powder is obtained.
- **Pellet Formation:** The powder mixture is transferred to a pellet die. The die is placed in a hydraulic press.
- **Pressing:** A pressure of several tons is applied to the die for a few minutes. This causes the KBr to flow and form a transparent or translucent pellet, with the sample evenly dispersed within it.
- **Spectral Acquisition:** The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. The spectrum is then recorded over the desired wavenumber range (typically 4000-400 cm^{-1}).

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

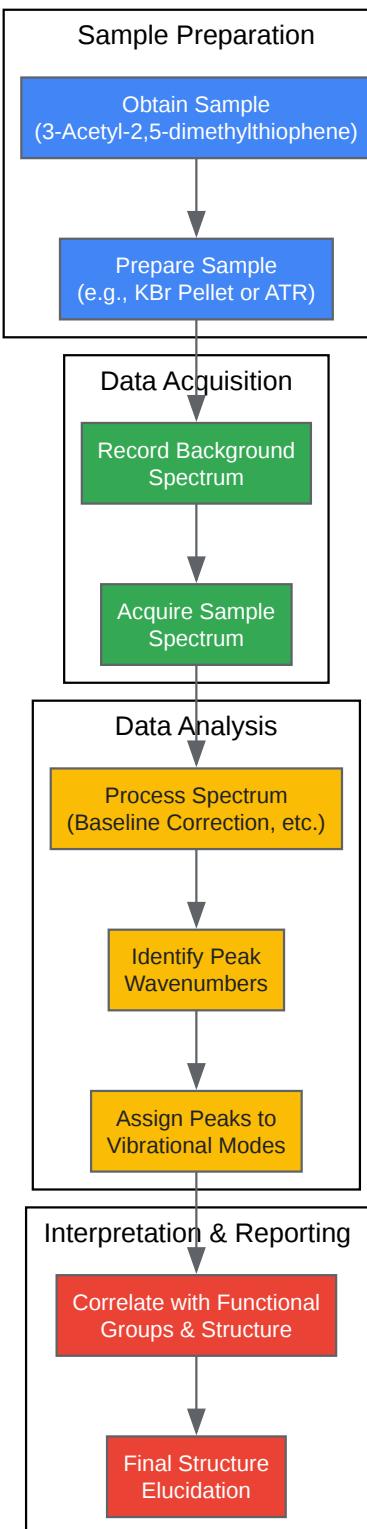
ATR-FTIR is a versatile alternative that requires minimal sample preparation and can be used for both solid and liquid samples.

Procedure:

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded.
- **Sample Application:** A small amount of the **3-Acetyl-2,5-dimethylthiophene** sample is placed directly onto the ATR crystal.
- **Pressure Application:** For solid samples, a pressure arm is used to ensure good contact between the sample and the crystal.
- **Spectral Acquisition:** The FT-IR spectrum of the sample is then recorded. The evanescent wave from the ATR crystal penetrates the sample, and the resulting spectrum is obtained.

Visualizations

FT-IR Spectrum Interpretation Workflow



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Caption: Workflow for FT-IR Spectrum Interpretation.

This guide provides a foundational understanding of the FT-IR spectrum of **3-Acetyl-2,5-dimethylthiophene**. For more in-depth analysis, comparison with spectra of closely related analogues and computational vibrational frequency calculations are recommended.

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